molecular formula C16H20ClN5O B5061809 N-(4-chlorophenyl)-4-ethoxy-6-(1-piperidinyl)-1,3,5-triazin-2-amine

N-(4-chlorophenyl)-4-ethoxy-6-(1-piperidinyl)-1,3,5-triazin-2-amine

Cat. No. B5061809
M. Wt: 333.81 g/mol
InChI Key: QBRDAQRSOCNADN-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-4-ethoxy-6-(1-piperidinyl)-1,3,5-triazin-2-amine (CET) is a chemical compound that has gained significant attention in scientific research due to its potential in various applications. CET is a triazine-based compound that has been synthesized through different methods and has shown promising results in biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-4-ethoxy-6-(1-piperidinyl)-1,3,5-triazin-2-amine is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. Inhibition of topoisomerase II can result in the death of cancerous cells, making this compound a potential anticancer agent.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound has potent anticancer activity against various cancer cell lines. This compound has also been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines. In addition, this compound has been shown to have antioxidant activity, protecting cells from oxidative stress.

Advantages and Limitations for Lab Experiments

One of the significant advantages of N-(4-chlorophenyl)-4-ethoxy-6-(1-piperidinyl)-1,3,5-triazin-2-amine is its potential as an anticancer agent. This compound has shown potent anticancer activity in vitro, and its derivatives have been synthesized and tested for their anticancer activity. However, one of the limitations of this compound is its solubility in water. This compound is only slightly soluble in water, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on N-(4-chlorophenyl)-4-ethoxy-6-(1-piperidinyl)-1,3,5-triazin-2-amine. One potential direction is the synthesis of this compound derivatives with improved solubility in water. Another potential direction is the study of this compound in animal models to determine its efficacy and toxicity. Additionally, the mechanism of action of this compound needs to be fully understood to develop more effective derivatives. Finally, the potential of this compound as an anti-inflammatory agent needs to be further explored to develop new treatments for inflammatory diseases.
Conclusion
In conclusion, this compound is a chemical compound that has shown promising results in various scientific research applications. This compound has been synthesized through different methods and has shown potent anticancer activity, anti-inflammatory effects, and antioxidant activity. However, its solubility in water is a limitation that needs to be addressed. Future research on this compound should focus on the synthesis of derivatives with improved solubility, the study of this compound in animal models, and the exploration of its potential as an anti-inflammatory agent.

Synthesis Methods

The synthesis of N-(4-chlorophenyl)-4-ethoxy-6-(1-piperidinyl)-1,3,5-triazin-2-amine can be achieved through different methods, including the reaction of 4-chloroaniline with ethyl orthoformate to form N-(4-chlorophenyl) ethyl carbamate. The carbamate is then reacted with piperidine to produce N-(4-chlorophenyl)-4-ethoxy-1-piperidinyl carbamate. Finally, the carbamate is cyclized with cyanuric chloride to produce this compound.

Scientific Research Applications

N-(4-chlorophenyl)-4-ethoxy-6-(1-piperidinyl)-1,3,5-triazin-2-amine has been extensively studied for its potential applications in scientific research. One of the significant applications of this compound is in the field of medicinal chemistry. This compound has shown potential as an anticancer agent, and its derivatives have been synthesized and tested for their anticancer activity. This compound has also been studied for its potential as an anti-inflammatory agent, and it has shown promising results in reducing inflammation.

properties

IUPAC Name

N-(4-chlorophenyl)-4-ethoxy-6-piperidin-1-yl-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN5O/c1-2-23-16-20-14(18-13-8-6-12(17)7-9-13)19-15(21-16)22-10-4-3-5-11-22/h6-9H,2-5,10-11H2,1H3,(H,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBRDAQRSOCNADN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=N1)N2CCCCC2)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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